Home > Products > Building Blocks P13621 > 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine - 90994-17-5

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine

Catalog Number: EVT-1708275
CAS Number: 90994-17-5
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Another potential route could involve the modification of existing pyrrolo[2,3-d]pyrimidines. For example, starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and selectively introducing a chlorine atom at the 6-position could be a viable strategy []. This method would require careful optimization of reaction conditions to ensure regioselectivity and avoid unwanted side reactions.

4-Amino-6-chloro-5-nitropyrimidine

Compound Description: This compound serves as a crucial starting material in the synthesis of 1-(4-amino-5-nitro-6-pyrimidinyl)-2-arylacetylenes, which are then used to synthesize 4-amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxides. []

Relevance: 4-Amino-6-chloro-5-nitropyrimidine shares the core pyrimidine ring with 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine. The key structural difference is the presence of a nitro group at the 5-position and an amino group at the 4-position in 4-Amino-6-chloro-5-nitropyrimidine, instead of the fused pyrrole ring found in 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine. []

1-(4-Amino-5-nitro-6-pyrimidinyl)-2-arylacetylenes

Compound Description: This class of compounds serves as an intermediate in the synthesis of 4-amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxides. They are synthesized via a palladium-catalyzed reaction of 4-amino-6-chloro-5-nitropyrimidine with arylacetylenes. []

Relevance: These compounds share the core pyrimidine structure with 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine, but with a nitro group at the 5-position, an amino group at the 4-position, and an arylacetylene substituent at the 2-position. The arylacetylene group is key for the subsequent cyclization reaction that forms the pyrrole ring found in the final 4-amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxide products. []

4-Amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxides

Compound Description: This class of compounds represents the final product of a synthetic route described in one of the papers. They are prepared via the cyclization of 1-(4-amino-5-nitro-6-pyrimidinyl)-2-arylacetylenes in dry pyridine. []

Relevance: These compounds share the core pyrrolo[2,3-d]pyrimidine structure with 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine. They differ in the presence of an aryl group at the 6-position, an oxo group at the 7-position, and a N-oxide group in the pyrrole ring. []

2,4-Dichloro-7H-pyrrolo(2,3-d)pyrimidine

Compound Description: This compound is a key intermediate in the synthesis of 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine. []

Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine. The key difference is the presence of a chlorine atom at position 2, making it a dichloro derivative of the target compound. []

4-Chloro-7H-pyrrolo(2,3-d)pyrimidine

Compound Description: This compound, along with 2,4-dichloro-7H-pyrrolo(2,3-d)pyrimidine, is synthesized from diethyl malonate in a five-step process. []

Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine. The key difference is the presence of the chlorine atom at position 4 instead of position 6. []

Overview

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for Janus kinase inhibitors, which are used in treating various autoimmune diseases and cancers. The presence of chlorine in its structure contributes to its unique reactivity and biological activity.

Source and Classification

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine can be derived from various synthetic routes, primarily involving the cyclization of simpler organic precursors. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. This compound is closely related to other pyrrolopyrimidine derivatives, which have been extensively studied for their pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine generally involves several steps:

  1. Starting Materials: Common precursors include dimethyl malonate, cyanoacetate, and various aldehydes or amines.
  2. Condensation Reactions: A typical method involves the condensation of these precursors under basic conditions to form intermediate compounds.
  3. Cyclization: The intermediates undergo cyclization reactions, often facilitated by heating or the presence of catalysts such as sodium hydride or other bases.
  4. Final Product Isolation: The final product is isolated through filtration and purification processes, yielding 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine.
Molecular Structure Analysis

Structure and Data

The molecular formula for 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is C7H5ClN4. Its structure features a fused ring system that includes both pyrrole and pyrimidine moieties. Key structural characteristics include:

  • Chlorine Substitution: The presence of a chlorine atom at the 6-position enhances the compound's reactivity.
  • Nitrogen Atoms: The incorporation of nitrogen atoms contributes to the basicity and potential hydrogen bonding capabilities of the molecule.

Structural Data

  • Molecular Weight: Approximately 172.59 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally reported around 174–178 °C .
Chemical Reactions Analysis

Reactions and Technical Details

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine can participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it a versatile intermediate in organic synthesis.
  2. Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups to form more complex derivatives.
  3. Functionalization: The nitrogen atoms in the ring can be functionalized through electrophilic aromatic substitution or other methods.

These reactions highlight its utility as a building block in synthesizing more complex pharmaceutical agents.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine primarily involves inhibition of Janus kinases (JAKs). These kinases play critical roles in signaling pathways related to immune response and cell proliferation.

  1. Binding Affinity: The compound binds to the ATP-binding site of JAKs, inhibiting their activity.
  2. Signal Transduction Interruption: By blocking JAK activity, downstream signaling pathways are disrupted, leading to reduced inflammation and altered immune responses.

This mechanism underpins its potential therapeutic applications in treating conditions like rheumatoid arthritis and certain cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of halogenated heterocycles; susceptible to nucleophilic attack at the chlorine site.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data regarding its stability and reactivity are crucial for its handling in laboratory settings.

Applications

Scientific Uses

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine serves as an important scaffold in medicinal chemistry:

  1. Drug Development: It is used in synthesizing Janus kinase inhibitors, which are valuable in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
  2. Research Tool: The compound is also utilized in biochemical research for studying signal transduction pathways affected by JAK inhibition.
Introduction to 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry

Historical Evolution of Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

The exploration of pyrrolo[2,3-d]pyrimidine derivatives in pharmaceutical research spans over five decades, evolving from nucleoside analogs to sophisticated kinase inhibitors. Early investigations capitalized on their structural similarity to adenine, developing antimetabolites like tubercidin (7-deazaadenosine), which demonstrated potent antitumor and antibiotic activities despite clinical limitations due to toxicity. The 1980s witnessed strategic halogenation studies revealing that chlorine substitution significantly enhanced biological activity by improving target binding and metabolic stability. This period established the synthetic methodologies enabling selective functionalization at the C4 and C6 positions, setting the stage for rational drug design [1] [6].

The kinase inhibition era (post-2000) marked the scaffold's ascendance as a privileged structure in targeted cancer therapeutics. Seminal work demonstrated that 4-amino-substituted derivatives exhibited remarkable selectivity profiles against tyrosine and serine/threonine kinases by exploiting unique hydrophobic pockets adjacent to the ATP-binding site. The discovery of CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) as a potent PKB/Akt inhibitor highlighted the critical role of the 4-aminopiperidine moiety in achieving nanomolar potency (IC50 = 6.0 nM) and 28-fold selectivity over PKA. This compound established the pharmacophoric blueprint for subsequent generations of kinase inhibitors targeting the PI3K/Akt/mTOR pathway [8]. Contemporary research has expanded into diverse therapeutic areas, including antiviral agents against flaviviruses like Zika and Dengue, where derivatives demonstrate submicromolar efficacy without cytotoxicity [7].

Table 1: Evolution of Key Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

EraRepresentative CompoundTherapeutic TargetKey Advancement
Nucleoside EraTubercidinRNA polymeraseFirst natural 7-deazapurine isolated
Halogenation Era6-Chloro-7H-pyrrolo[2,3-d]pyrimidineAntimetabolite precursorEstablished C6 as strategic position
Kinase EraCCT128930PKB/AktDemonstrated 28-fold selectivity over PKA
Modern EraCompound 5k (PMC10536928)EGFR/Her2/VEGFR2/CDK2Multi-targeted kinase inhibition (IC50=40-204nM)

Role of Halogenation in Enhancing Bioactivity of Heterocyclic Compounds

Halogen atoms serve as indispensable molecular tools for optimizing the bioactivity of pyrrolo[2,3-d]pyrimidine derivatives through multifaceted mechanisms. The chlorine atom at C6 exerts profound electronic effects by inductively withdrawing electron density from the pyrimidine ring, enhancing hydrogen-bond accepting capacity at N7 and modulating pKa values to influence ionization states under physiological conditions. This electron-withdrawing character stabilizes the transition state during nucleophilic displacement reactions at C6, enabling efficient synthesis of complex derivatives through sequential functionalization. The chlorine atom participates directly in target engagement through halogen bonding interactions with carbonyl oxygen atoms and electron-rich residues in protein binding sites, contributing 1-5 kJ/mol per interaction—a crucial energy component for high-affinity binding [1] [6].

Comparative studies of halogenated pyrrolopyrimidines reveal striking structure-activity relationships. The introduction of iodine at C7 in pyrrolo[3,2-d]pyrimidine analogs dramatically enhanced antiproliferative activity against leukemia cell lines (L1210), reducing IC50 values from 6.8 µM to submicromolar levels (0.3-1.5 µM). Similarly, in kinase inhibition, the strategic placement of chlorine atoms at ortho positions on benzyl substituents (e.g., 2,4-dichlorobenzyl derivative) boosted PKB selectivity over PKA to 153-fold compared to the mono-chlorinated analog's 28-fold selectivity. This enhancement stems from optimized van der Waals contacts within hydrophobic regions and reduced entropic penalties due to restricted rotation [6] [8]. The chlorine atom's lipophilic contribution (π-value ≈ 0.71) improves membrane permeability and bioavailability, as evidenced by the superior cellular uptake of halogenated derivatives compared to their non-halogenated counterparts in multiple cancer cell models [1].

Table 2: Impact of Halogenation on Pyrrolopyrimidine Bioactivity

Halogen PositionBiological SystemEffectMechanistic Insight
C6 (pyrrolo[2,3-d])Kinase inhibition (PKB)153-fold selectivity vs. PKAHalogen bonding with hinge region residue
C7 (pyrrolo[3,2-d])Antiproliferative (L1210)IC50 reduction from 6.8µM to 0.3µMEnhanced membrane penetration & target affinity
C2/C4 (thieno[3,2-d])MDA-MB-231 cytotoxicityShift from G2/M arrest to apoptosisAltered cell cycle regulation mechanisms
C7 (pyrrolo[2,3-d])Antiviral (Zika/Dengue)Submicromolar EC50 with minimal cytotoxicityOptimization of host-factor interactions

Positional Isomerism: Comparative Significance of 6-Chloro vs. 4-Chloro Derivatives

Positional isomerism between the C4 and C6 positions on the pyrrolo[2,3-d]pyrimidine scaffold generates distinct pharmacophores with divergent biological activities and synthetic utilities. The electronic asymmetry inherent to the bicyclic system creates differential reactivity patterns: the C4 position exhibits greater electrophilicity due to adjacency to N3, rendering 4-chloro derivatives more reactive toward nucleophiles than their C6-chlorinated counterparts. This reactivity differential enables sequential functionalization strategies, where 4-chloro groups can be selectively displaced prior to C6 modification. In kinase inhibitor design, 4-amino substitutions form critical hydrogen bonds with hinge region residues (e.g., Met793 in EGFR), while C6 substituents project into hydrophobic regions that confer isoform selectivity. The crystallographic analysis of compound 5k bound to CDK2 revealed that its 4-amino group donated hydrogen bonds to Glu81 and Leu83, while the C6 chlorine occupied a small hydrophobic pocket lined by Ile10 and Val18, contributing to its sub-100 nM potency [1] [9].

The biological implications of positional isomerism are profound. In FtsZ inhibition for antibacterial development, 4-substituted derivatives with piperazine linkers demonstrated superior activity against Xanthomonas oryzae (EC50 = 4.65 µg/mL) compared to C6 analogs, attributed to optimal positioning within the GTP-binding pocket. Conversely, in antiproliferative agents, 6-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives showed enhanced activity against pancreatic adenocarcinoma (CFPAC-1) with IC50 values as low as 0.79 µM, inducing apoptosis through mitochondrial pathways. Molecular modeling revealed that the C6 chlorine in these derivatives formed halogen bonds with backbone carbonyls in Bcl-2 family proteins, disrupting protein-protein interactions essential for cancer cell survival [3] [10]. The divergent metabolic fates further highlight their differences: 4-chloro derivatives undergo faster glutathione conjugation in hepatic microsomes, while 6-chloro isomers demonstrate superior metabolic stability due to steric shielding by the pyrrole nitrogen [9].

Table 3: Comparative Analysis of 4-Chloro vs. 6-Chloro Regioisomers

Property4-Chloro-7H-pyrrolo[2,3-d]pyrimidine6-Chloro-7H-pyrrolo[2,3-d]pyrimidine
ElectrophilicityHigher (activated by N3)Moderate (deactivated by N1)
Nucleophilic DisplacementPreferred site for amines/thiolsRequires activating groups/strong nucleophiles
Representative BioactivityEGFR inhibition (5k: IC50=40nM)Antiproliferative (CFPAC-1: IC50=0.79µM)
Target InteractionsH-bond donation to hinge region residuesHalogen bonding with hydrophobic pocket residues
Metabolic StabilityModerate (susceptible to GSH conjugation)High (steric protection by pyrrolic N-H)
Synthetic UtilityKey intermediate for kinase inhibitorsPrecursor for antiproliferative agents

The synthesis of 6-chloro-7H-pyrrolo[2,3-d]pyrimidine has been optimized through innovative methodologies, including microwave-assisted reactions that reduce reaction times from hours to minutes while improving yields. Patent literature describes efficient large-scale processes using alkali metal tert-butoxides in tetrahydrofuran, achieving >95% purity with minimal purification. These advances address previous limitations in regioselective chlorination, where traditional methods using POCl3 often yielded mixtures of 4,6-dichloro derivatives requiring tedious separation. Modern approaches employ protective group strategies at N7, enabling exclusive C6 functionalization—a critical capability for developing targeted therapeutics with improved specificity profiles [9].

Properties

CAS Number

90994-17-5

Product Name

6-Chloro-7H-pyrrolo[2,3-D]pyrimidine

IUPAC Name

6-chloro-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

InChI

InChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)

InChI Key

VQAOTRGDQKVOPP-UHFFFAOYSA-N

SMILES

C1=C(NC2=NC=NC=C21)Cl

Canonical SMILES

C1=C(NC2=NC=NC=C21)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.